Tyrosin-Dinatriumsalz-Dihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tyrosine disodium dihydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.

Biology: Essential for cell culture media, supporting the growth and maintenance of mammalian cells.

Medicine: Involved in the production of therapeutic proteins and monoclonal antibodies.

Industry: Utilized in the biomanufacture of recombinant proteins and other biopharmaceuticals.

Wirkmechanismus

- Primary Targets : Tyrosine is incorporated into proteins as directed by the genetic code. Its hydroxy group allows it to participate in various reactions, including phosphorylation and dephosphorylation, which are essential for cell signaling .

- Phosphorylation : Tyrosine residues in proteins can be phosphorylated by protein kinases. This post-translational modification is a key step in cell signaling transduction, cell migration, differentiation, the cell cycle, gene regulation, and nerve transmission .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

Tyrosine disodium dihydrate plays a significant role in biochemical reactions. It helps shape the 3D structure of protein through its interactions with other amino acid residues within the protein . The phenolic ring of tyrosine is partly hydrophobic and polar, giving Tyrosine disodium dihydrate both hydrophobic and hydrophilic qualities .

Cellular Effects

Tyrosine disodium dihydrate influences cell function by mediating molecular recognition. Tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . It is often enriched on the protein surfaces that bind small molecules, nucleic acids, or protein partners, and plays critical roles in a protein’s interaction with its partners .

Molecular Mechanism

Tyrosine disodium dihydrate can dramatically alter the structure of a protein. Tyrosine can be phosphorylated, converting it to phosphotyrosine. This phosphorylation is the key step in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .

Temporal Effects in Laboratory Settings

To prepare a stock solution, Tyrosine disodium dihydrate is dissolved at an extreme pH, either below pH 2 or above pH 9 . It can also be dissolved in organic solvent such as DMSO with higher solubility .

Metabolic Pathways

Tyrosine disodium dihydrate is involved in several metabolic pathways. In mammals, L-tyrosine is converted from L-phenylalanine, an essential amino acid . Phenylalanine is derived from food by the enzyme phenylalanine hydroxylase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tyrosine disodium dihydrate can be synthesized through the neutralization of L-tyrosine with sodium hydroxide, followed by crystallization in the presence of water to form the dihydrate salt. The reaction typically involves dissolving L-tyrosine in water, adding sodium hydroxide to adjust the pH, and then allowing the solution to crystallize .

Industrial Production Methods

Industrial production of tyrosine disodium dihydrate involves large-scale synthesis using similar neutralization and crystallization techniques. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in biomanufacturing and research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Tyrosine disodium dihydrate undergoes various chemical reactions, including:

Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.

Phosphorylation: The hydroxyl group of tyrosine can be phosphorylated by protein kinases, playing a key role in signal transduction pathways.

Sulfation: Tyrosine can also undergo sulfation, which is essential for several biological processes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Phosphorylation: This reaction typically requires ATP and specific protein kinases.

Sulfation: Sulfation reactions often involve sulfuryl chloride or other sulfating agents.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylalanine: An essential amino acid that is a precursor to tyrosine.

Tryptophan: Another aromatic amino acid involved in the biosynthesis of serotonin.

Serine and Threonine: Amino acids that also undergo phosphorylation, similar to tyrosine.

Uniqueness

Tyrosine disodium dihydrate is unique due to its dual role in protein biosynthesis and as a precursor for important neurotransmitters and hormones. Its ability to undergo phosphorylation and sulfation makes it a critical component in various biochemical pathways and signaling processes .

Eigenschaften

CAS-Nummer |

122666-87-9 |

|---|---|

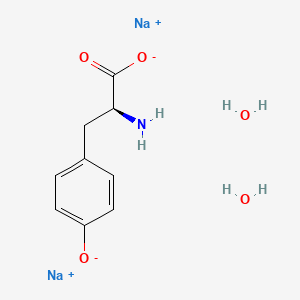

Molekularformel |

C9H15NNa2O5 |

Molekulargewicht |

263.20 g/mol |

IUPAC-Name |

disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate |

InChI |

InChI=1S/C9H11NO3.2Na.2H2O/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2 |

InChI-Schlüssel |

FBKIASNRVHFWNA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].O.O.[Na+].[Na+] |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.O.O.[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O.O.O.[Na].[Na] |

Herkunft des Produkts |

United States |

- How L-tyrosine disodium dihydrate interacts with cancer cells: It only mentions that the solution containing it can kill cancer cells. [] The mechanism of action is not discussed.

ANone: The research abstract states that L-tyrosine disodium dihydrate is one of the components used in the aqueous solution, but its specific role in killing cancer cells is not explained. [] Further research is needed to understand how L-tyrosine disodium dihydrate contributes to the anti-tumor activity of the solution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.